![molecular formula C11H13NO4S B2894352 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 1225764-58-8](/img/structure/B2894352.png)

3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

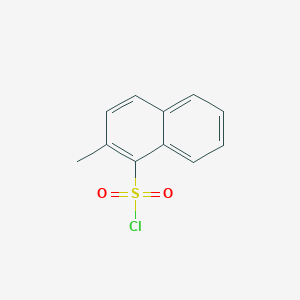

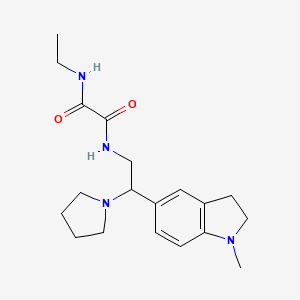

3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 500292-31-9 . It has a molecular weight of 241.27 and its IUPAC name is 3-[(allylamino)sulfonyl]benzoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is 1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a powder that is stored at room temperature . Its molecular weight is 241.27 .Applications De Recherche Scientifique

Pharmaceutical Applications: Neuroprotective Agents

This compound has been found to be structurally similar to propargylamine derivatives, which are known for their neuroprotective properties. Propargylamines like selegiline and rasagiline are used in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The presence of the propargyl group is crucial for the neuroprotective effects, independent of monoamine oxidase B inhibition, suggesting potential applications of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid in developing new neuroprotective drugs.

Chemical Synthesis: Solvent-Free Reactions

In the realm of green chemistry, solvent-free synthesis is gaining traction due to its environmental benefits. The structural features of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid make it a candidate for use in solvent-free synthetic approaches, particularly in the synthesis of propargylamines via A3 coupling reactions . This aligns with the increasing demand for more sustainable and eco-friendly chemical processes.

Biochemical Research: Enzyme Inhibition

The compound’s sulfamoyl and benzoic acid groups suggest potential for enzyme inhibition. It could be explored for inhibiting enzymes like lysine-specific demethylase-1 (LSD-1), which has implications in cancer therapy . By inhibiting LSD-1, it may enhance the effects of chemotherapeutic agents, offering a new avenue for cancer treatment research.

Optical Sensing: Detection of Ammonia and Heavy Metals

Derivatives of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid have been studied for their colorimetric detection capabilities for ammonia and chromium ions in water . This suggests that the compound could be modified to develop optical sensors for environmental monitoring, providing a rapid and cost-effective method for detecting pollutants.

Medical Research: Antidiabetic Potential

The structural similarity to pargyline, a monoamine oxidase inhibitor, indicates that 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid could have applications in treating type 1 diabetes and its cardiovascular complications . Research into its antidiabetic properties could lead to the development of new therapeutic agents.

Environmental Applications: Reagent for Organic Synthesis

Given its chemical structure, 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid could serve as a reagent in organic synthesis, particularly in the synthesis of compounds with environmental applications . Its potential use in creating environmentally friendly reagents for organic synthesis could contribute to reducing the environmental impact of chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .

Mécanisme D'action

Target of Action

Similar compounds such as sulfamoyl benzoic acids are known to interact with certain proteins

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The compound’s potential to undergo various reactions at the benzylic position suggests that it could influence multiple biochemical pathways.

Propriétés

IUPAC Name |

3-[methyl(prop-2-enyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-3-7-12(2)17(15,16)10-6-4-5-9(8-10)11(13)14/h3-6,8H,1,7H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPFXVZBGPTHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

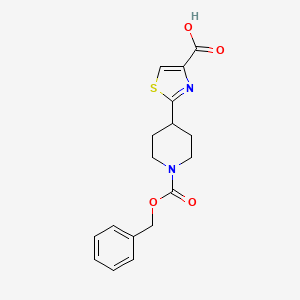

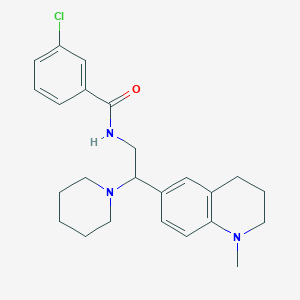

![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)

![3-chloro-5-(trifluoromethyl)-N'-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2894272.png)

![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)

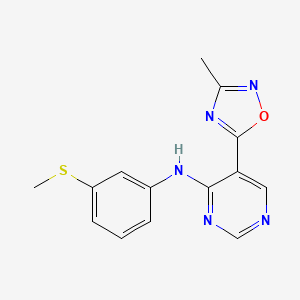

![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2894284.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide](/img/structure/B2894287.png)

![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)

![5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2894289.png)